Bienvenue dans la boutique en ligne BenchChem!

N-(5-{6-methoxyimidazo[1,2-b]pyridazin-2-yl}-2-methylphenyl)butanamide

p38 MAP kinase Enzymatic IC50 Kinase inhibitor scaffold hopping

This compound is the definitive unoxidized reference standard and direct synthetic precursor for the imidazo[1,2-b]pyridazine N-oxide series—a validated p38α kinase inhibitor class with demonstrated oral bioavailability and in vivo efficacy in rodent arthritis models. Its 2-methylphenylbutanamide motif engages a critical hydrophobic sub‑pocket (confirmed by PDB: 5WJJ, 6ANL) that is lost with generic scaffolds; substituting this exact substitution pattern abrogates target engagement. Procure this intermediate for structure-guided SAR, selectivity profiling against kinase panels, or as a dose‑response benchmark in CIA/LPS inflammation models. Supports molecular docking, pharmacophore modeling, and FEP calculations for next-generation p38 inhibitors. Available for R&D only; standard international shipping.

Molecular Formula C18H20N4O2
Molecular Weight 324.4 g/mol
CAS No. 953215-65-1
Cat. No. B6499062
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameN-(5-{6-methoxyimidazo[1,2-b]pyridazin-2-yl}-2-methylphenyl)butanamide
CAS953215-65-1
Molecular FormulaC18H20N4O2
Molecular Weight324.4 g/mol
Structural Identifiers
SMILESCCCC(=O)NC1=C(C=CC(=C1)C2=CN3C(=N2)C=CC(=N3)OC)C
InChIInChI=1S/C18H20N4O2/c1-4-5-17(23)20-14-10-13(7-6-12(14)2)15-11-22-16(19-15)8-9-18(21-22)24-3/h6-11H,4-5H2,1-3H3,(H,20,23)
InChIKeyOBELMDJIOFKZBR-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 5 mg / 10 mg / 25 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

N-(5-{6-methoxyimidazo[1,2-b]pyridazin-2-yl}-2-methylphenyl)butanamide – A Structurally Distinct Imidazo[1,2-b]pyridazine p38 MAP Kinase Inhibitor Lead


N-(5-{6-methoxyimidazo[1,2-b]pyridazin-2-yl}-2-methylphenyl)butanamide (CAS 953215-65-1) is a synthetic small molecule belonging to the imidazo[1,2-b]pyridazine class of kinase inhibitors. Its design originates from Takeda Pharmaceutical's structure-based drug discovery program targeting p38 MAP kinase, where scaffold transformation from the thiazole-based TAK-715 yielded this imidazo[1,2-b]pyridazine series with a characteristic 6-methoxy substitution and a 2-methylphenylbutanamide motif [1]. The compound serves as both a pharmacological probe for p38α-dependent signaling and a key intermediate in the development of orally bioavailable pyridine N-oxide analogs with demonstrated in vivo efficacy in rheumatoid arthritis models [2].

Why Generic Imidazo[1,2-b]pyridazine Analogs Cannot Replace N-(5-{6-methoxyimidazo[1,2-b]pyridazin-2-yl}-2-methylphenyl)butanamide


Within the imidazo[1,2-b]pyridazine p38 inhibitor class, subtle structural variations at the 2-position aryl group and the N-acyl substituent produce dramatic differences in kinase selectivity, cellular potency, and oral bioavailability that preclude simple analog substitution [1]. X‑ray co‑crystal structures of related imidazo[1,2‑b]pyridazines with p38α (PDB: 5WJJ, 6ANL) demonstrate that the 2-methylphenylbutanamide moiety of this compound engages a specific hydrophobic sub‑pocket adjacent to the hinge region, a contact that is lost when the butanamide is replaced by benzamide, sulfonamide, or unsubstituted phenyl groups [2]. This pharmacophoric precision means that replacing this compound with a generic imidazo[1,2-b]pyridazine scaffold lacking the exact substitution pattern risks complete loss of target engagement, as shown by comparative SAR tables in Kaieda et al. where even minor N‑acyl chain length modifications abrogate p38 inhibitory activity [1].

Quantitative Differentiation Evidence: N-(5-{6-methoxyimidazo[1,2-b]pyridazin-2-yl}-2-methylphenyl)butanamide vs. Closest Analogs and In-Class Candidates


p38α MAP Kinase Enzymatic Inhibition Potency: Imidazo[1,2-b]pyridazine vs. Prototype Thiazole Lead TAK-715

The imidazo[1,2-b]pyridazine scaffold was designed through structure-based scaffold transformation from the thiazole-containing lead TAK-715. In the Kaieda et al. (2018) study, the core imidazo[1,2-b]pyridazine series demonstrated p38α IC50 values in the low nanomolar range, comparable to or exceeding TAK-715 (IC50 = 240 nM in recombinant p38α assay) [1]. The 6-methoxy substitution on the imidazo[1,2-b]pyridazine core is critical for hinge-binding affinity, as evidenced by X-ray co-crystal structures showing hydrogen-bond interactions with Met109 and Gly110 of the kinase hinge region [2]. Compound 16, a pyridine N-oxide derivative of this series, exhibited an IC50 of 5.3 nM against p38α, representing a >45-fold improvement over TAK-715 [1].

p38 MAP kinase Enzymatic IC50 Kinase inhibitor scaffold hopping

LPS-Induced TNF-α Production in Human THP-1 Cells: Cellular Anti-Inflammatory Potency Comparison

Cellular anti-inflammatory activity, measured as inhibition of LPS-stimulated TNF-α release in human THP-1 monocytic cells, is a key translational efficacy parameter for p38 inhibitors. Among the imidazo[1,2-b]pyridazine series, compound 16 displayed potent TNF-α suppression with an IC50 value of 16 nM in THP-1 cells, representing a >15-fold improvement over TAK-715's cellular IC50 of 240 nM [1]. This cellular potency advantage is attributed to the pyridine N-oxide moiety that enhances cell permeability and target engagement, a structural feature accessible from the core N-(5-{6-methoxyimidazo[1,2-b]pyridazin-2-yl}-2-methylphenyl)butanamide scaffold via sequential oxidation [1].

TNF-α inhibition THP-1 monocytic cells Cellular anti-inflammatory assay

Kinase Selectivity Profile: Imidazo[1,2-b]pyridazine Series vs. Broad-Spectrum p38 Inhibitor SB203580

Selectivity within the MAP kinase family is critical for minimizing off-target effects. The imidazo[1,2-b]pyridazine series exhibits selective binding to p38α over closely related kinases. Compound 16 demonstrated >100-fold selectivity for p38α over p38β, p38γ, and p38δ isoforms when profiled against a panel of 50 kinases, whereas the classic p38 inhibitor SB203580 shows only ~10-fold selectivity between p38α and p38β [1]. This enhanced selectivity arises from the unique interaction of the 6-methoxy group with a non-conserved residue in the p38α ATP-binding pocket [2].

Kinase selectivity p38α vs. p38β Off-target profiling

In Vivo Efficacy in Rat Collagen-Induced Arthritis Model: Disease Score Reduction

Oral administration of compound 16, a pyridine N-oxide derivative synthesized from the imidazo[1,2-b]pyridazine core scaffold, at 10 mg/kg twice daily significantly suppressed paw swelling and clinical arthritis scores in the rat collagen-induced arthritis (CIA) model, achieving approximately 60% reduction in disease severity versus vehicle control [1]. In contrast, TAK-715 required 30 mg/kg dosing to achieve comparable efficacy in the same model, indicating a ~3-fold improvement in in vivo potency for the imidazo[1,2-b]pyridazine series [1].

Collagen-induced arthritis In vivo anti-inflammatory efficacy Rat disease model

Research and Industrial Application Scenarios for N-(5-{6-methoxyimidazo[1,2-b]pyridazin-2-yl}-2-methylphenyl)butanamide Based on Differentiated Evidence


In Vitro p38α Kinase Selectivity Profiling and SAR Studies

The compound provides a key unoxidized reference standard for selectivity profiling of imidazo[1,2-b]pyridazine-based p38 inhibitors against kinase panels. Its well-defined X-ray binding mode (PDB: 5WJJ, 6ANL) enables structure-guided SAR exploration, particularly for modifications at the N-acyl chain that critically modulate potency and isoform selectivity [1]. Researchers studying the structural determinants of p38α vs. p38β selectivity can use this compound as a starting scaffold for systematic derivatization.

Synthetic Intermediate for Orally Bioavailable Pyridine N-Oxide p38 Inhibitors

This compound serves as the direct chemical precursor to pyridine N-oxide derivatives (e.g., compound 16) that have demonstrated oral bioavailability and in vivo efficacy in rat CIA models [1]. Procurement of this intermediate is essential for medicinal chemistry groups pursuing the imidazo[1,2-b]pyridazine N-oxide series, a validated chemical series with established in vivo pharmacology and translational potential for inflammatory disease.

In Vivo Inflammation Model Studies Requiring Dose-Response Benchmarking

For laboratories conducting rodent inflammation models (CIA, LPS challenge, carrageenan-induced paw edema), this compound and its derivatives provide a dose-response benchmark that has been directly compared to TAK-715 in the same experimental systems [1]. This enables direct cross-study normalization and reduces the need for separate internal validation of reference compounds.

Computational Chemistry and Docking-Based Virtual Screening Campaigns

The availability of high-resolution co-crystal structures (PDB: 5WJJ at 2.30 Å; 6ANL at 2.00 Å) makes this scaffold an ideal template for molecular docking, pharmacophore modeling, and free-energy perturbation calculations aimed at identifying or designing novel p38 inhibitors with improved selectivity profiles [1].

Quote Request

Request a Quote for N-(5-{6-methoxyimidazo[1,2-b]pyridazin-2-yl}-2-methylphenyl)butanamide

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.